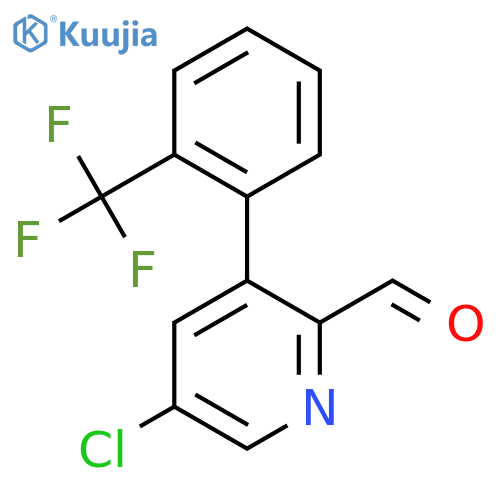Cas no 1261815-40-0 (5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde)

5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde
-
- インチ: 1S/C13H7ClF3NO/c14-8-5-10(12(7-19)18-6-8)9-3-1-2-4-11(9)13(15,16)17/h1-7H
- InChIKey: OCKDMRIKKKEMER-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C=O)C(=C1)C1C=CC=CC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 324
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 3.8
5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013008027-250mg |
5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde |
1261815-40-0 | 97% | 250mg |
489.60 USD | 2021-07-04 | |
| Alichem | A013008027-500mg |
5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde |
1261815-40-0 | 97% | 500mg |
782.40 USD | 2021-07-04 | |
| Alichem | A013008027-1g |
5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde |
1261815-40-0 | 97% | 1g |
1,564.50 USD | 2021-07-04 |
5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Lu Peng,Antonio Doménech-Carbó,Ana Primo,Hermenegildo García Nanoscale Adv., 2019,1, 4827-4833
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Hartmut Kuhn,Constantin-Gabriel Daniliuc,Igor Ivanov,Peter G. Jones,Wolf-Walther du Mont Org. Biomol. Chem., 2010,8, 828-834
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehydeに関する追加情報
Comprehensive Overview of 5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde (CAS No. 1261815-40-0)
5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde (CAS No. 1261815-40-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, featuring a picolinaldehyde core substituted with a chloro group and a trifluoromethylphenyl moiety, is widely utilized as a key intermediate in the synthesis of bioactive molecules. Its molecular formula, C13H7ClF3NO, highlights its potential for diverse applications, particularly in drug discovery and material science.
The growing interest in 5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde is driven by its role in developing novel therapeutic agents. Researchers are increasingly exploring its utility in designing small-molecule inhibitors and ligands for targeting specific enzymes or receptors. For instance, its trifluoromethyl group enhances metabolic stability, making it a valuable scaffold for optimizing pharmacokinetic properties. This aligns with current trends in precision medicine, where structure-activity relationship (SAR) studies are critical for identifying potent drug candidates.
In addition to pharmaceutical applications, CAS No. 1261815-40-0 is also relevant in agrochemical innovation. The chloro and trifluoromethyl substituents contribute to its potential as a building block for herbicides or pesticides, addressing global challenges in sustainable agriculture. As the demand for eco-friendly crop protection solutions rises, this compound's versatility positions it as a focal point for R&D efforts. Its compatibility with modern green chemistry principles further enhances its appeal.
From a synthetic chemistry perspective, 5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde exemplifies the importance of heterocyclic aldehydes in organic synthesis. Its picolinaldehyde backbone facilitates condensation reactions, enabling the construction of complex heterocycles. This property is particularly valuable in multicomponent reactions, a hot topic in synthetic methodology. Researchers frequently search for efficient protocols to access such intermediates, underscoring the compound's relevance in academic and industrial settings.
The compound's physicochemical properties, including its melting point, solubility, and stability, are frequently queried in scientific databases. These parameters are crucial for process optimization and scale-up, reflecting the practical challenges faced by chemists. Moreover, its spectroscopic data (e.g., NMR, IR) is often cited in literature, aiding in structural verification and quality control. As high-throughput screening gains traction, reliable characterization of intermediates like CAS No. 1261815-40-0 becomes indispensable.
Emerging trends in AI-driven drug discovery have also spotlighted compounds such as 5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde. Machine learning models trained on chemical libraries prioritize scaffolds with favorable drug-likeness scores, and this compound's features align well with such criteria. Searches for "fluorinated picolinaldehydes in drug design" or "CAS 1261815-40-0 applications" reflect the intersection of computational chemistry and experimental validation.
In summary, 5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde (CAS No. 1261815-40-0) represents a multifaceted tool in modern chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, driven by its robust synthetic utility and adaptable structure. As research continues to uncover new roles for heterocyclic aldehydes, this compound remains a subject of enduring interest, bridging gaps between theoretical innovation and practical implementation.
1261815-40-0 (5-Chloro-3-(2-(trifluoromethyl)phenyl)picolinaldehyde) 関連製品
- 1361651-44-6(4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl)
- 1214388-85-8(4-Methyl-3-(pyridin-4-yl)pyridin-2-amine)
- 1361589-37-8(2,3-Bis(2,4,6-trichlorophenyl)pyridine-6-methanol)
- 1267230-52-3(5-(p-Tolyl)nicotinonitrile)
- 691858-02-3(3-[4-(TERT-BUTYL)BENZYL]-1-ETHYL-4-[(4-METHYLPHENYL)SULFONYL]-1,3-DIHYDRO-2H-IMIDAZOL-2-ONE)
- 1596754-12-9(6-bromo-3,4-dihydro-2H-1lambda6,4-benzothiazine-1,1,3-trione)
- 1807124-76-0(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-carboxylate)
- 450353-42-1((2Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-3-(2,4-dimethylphenyl)aminoprop-2-enenitrile)
- 1805371-42-9(6-(Aminomethyl)-3-bromo-2-(difluoromethyl)-4-fluoropyridine)
- 1040638-64-9(5-methoxy-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4H-pyran-4-one)



